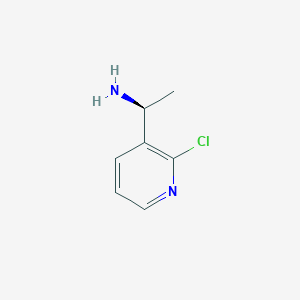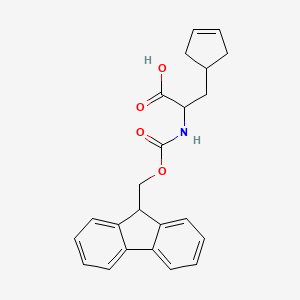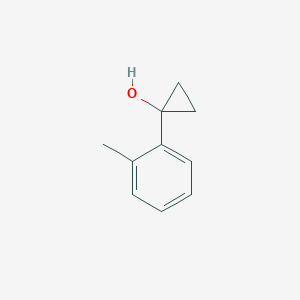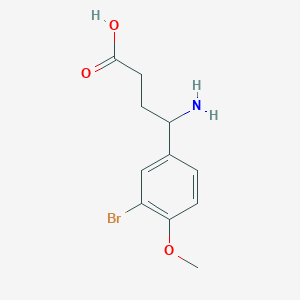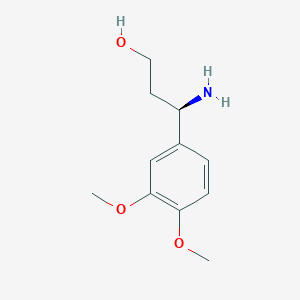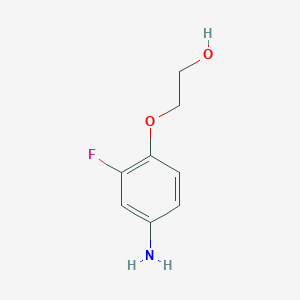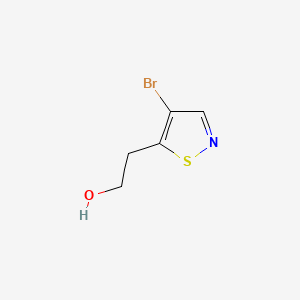
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and an ethan-1-ol group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium azide or sodium methoxide for substitution reactions. The reactions may be carried out under various conditions, including refluxing in appropriate solvents or using microwave irradiation to accelerate the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group may yield 2-(4-Bromo-1,2-thiazol-5-yl)ethanal or 2-(4-Bromo-1,2-thiazol-5-yl)ethanoic acid, while substitution of the bromine atom may yield various substituted thiazole derivatives.
Scientific Research Applications
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities.
Biological Studies: The compound can be used in studies to investigate the biological activities of thiazole derivatives and their mechanisms of action.
Materials Science: Thiazole derivatives are used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: Thiazole derivatives are used as agrochemicals, including fungicides and herbicides, to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, thiazole derivatives may exert their effects by interacting with various molecular targets such as enzymes, receptors, or DNA. For example, some thiazole derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The compound may also interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol include other thiazole derivatives such as:
- 2-(4-Methyl-1,2-thiazol-5-yl)ethan-1-ol
- 2-(4-Chloro-1,2-thiazol-5-yl)ethan-1-ol
- 2-(4-Fluoro-1,2-thiazol-5-yl)ethan-1-ol
Uniqueness
The uniqueness of this compound lies in the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. Bromine is a relatively large and electronegative atom, which can affect the compound’s ability to interact with molecular targets and undergo chemical reactions. This makes this compound a valuable compound for the development of new thiazole-based derivatives with unique properties and applications .
Properties
Molecular Formula |
C5H6BrNOS |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-(4-bromo-1,2-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-4-3-7-9-5(4)1-2-8/h3,8H,1-2H2 |
InChI Key |
IACWCZWMNRYVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=C1Br)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



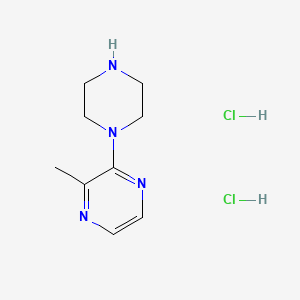
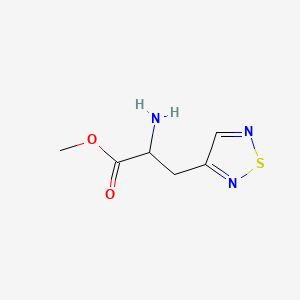
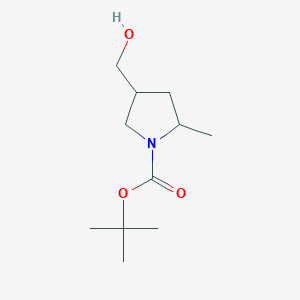
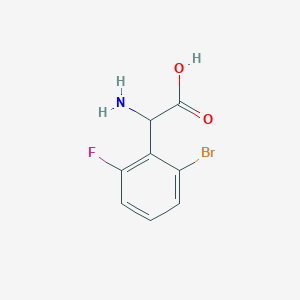
![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)
![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)
